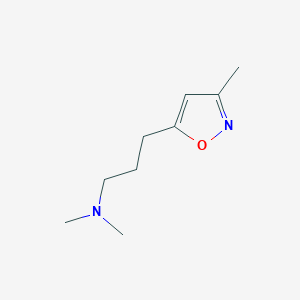![molecular formula C10H26N2O3Si B060953 N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine CAS No. 172684-43-4](/img/structure/B60953.png)
N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine: is an organosilane compound characterized by the presence of both amine and methoxysilyl functional groups. This compound is widely used in various fields due to its unique chemical properties, including its ability to form strong bonds with both organic and inorganic materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1-[(Trimethoxysilyl)methyl]hexane-1,6-diamine typically involves the reaction of hexane-1,6-diamine with trimethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: N1-[(Trimethoxysilyl)methyl]hexane-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The methoxysilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halides and acids can facilitate substitution reactions.
Major Products:
Oxidation: Formation of silanol and siloxane derivatives.
Reduction: Production of simpler amine compounds.
Substitution: Generation of various organosilane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N1-[(Trimethoxysilyl)methyl]hexane-1,6-diamine is used as a coupling agent in the synthesis of advanced materials, including polymers and composites. It enhances the adhesion between organic and inorganic phases, improving the mechanical properties of the resulting materials .
Biology: In biological research, this compound is employed in the modification of surfaces for cell culture and tissue engineering. It provides a functional surface that promotes cell adhesion and growth .
Medicine: The compound is explored for its potential in drug delivery systems. Its ability to form stable bonds with various substrates makes it suitable for creating targeted delivery vehicles .
Industry: In industrial applications, N1-[(Trimethoxysilyl)methyl]hexane-1,6-diamine is used in the production of coatings, adhesives, and sealants. It improves the durability and performance of these products by enhancing their bonding properties .
Wirkmechanismus
The mechanism by which N1-[(Trimethoxysilyl)methyl]hexane-1,6-diamine exerts its effects involves the formation of strong covalent bonds with both organic and inorganic substrates. The methoxysilyl group reacts with hydroxyl groups on surfaces, forming stable siloxane bonds. This interaction enhances the adhesion and stability of the modified surfaces .
Vergleich Mit ähnlichen Verbindungen
- N~1~-[(Trimethoxysilyl)methyl]propane-1,3-diamine
- N~1~-[(Trimethoxysilyl)methyl]butane-1,4-diamine
- N~1~-[(Trimethoxysilyl)methyl]pentane-1,5-diamine
Uniqueness: Compared to similar compounds, N1-[(Trimethoxysilyl)methyl]hexane-1,6-diamine offers longer carbon chain length, which can provide enhanced flexibility and spacing between functional groups. This property makes it particularly useful in applications requiring greater molecular flexibility and spacing .
Eigenschaften
IUPAC Name |
N'-(trimethoxysilylmethyl)hexane-1,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N2O3Si/c1-13-16(14-2,15-3)10-12-9-7-5-4-6-8-11/h12H,4-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQIQBXABDUOAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CNCCCCCCN)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26N2O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575539 |
Source


|
| Record name | N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172684-43-4 |
Source


|
| Record name | N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-](/img/structure/B60878.png)

![(2R,4aR,8aS)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3]dioxine](/img/structure/B60883.png)




![4-Methoxy-8-oct-1-enylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B60891.png)


![2-[2-[2-Chloro-3-[2-(3-methyl-3H-benzthiazol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]ethenyl]-3-me](/img/structure/B60895.png)
![(2R)-2-amino-3-[(R)-benzylsulfinyl]propanoic acid](/img/structure/B60899.png)
![2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B60901.png)
